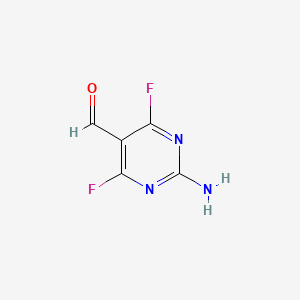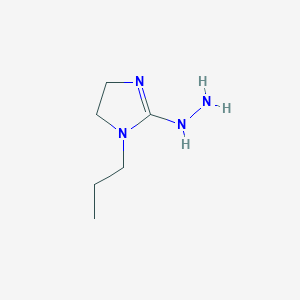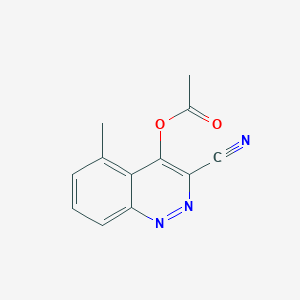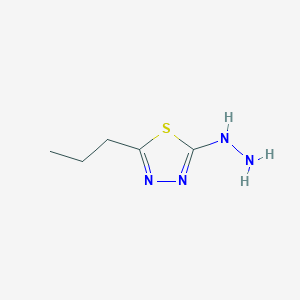
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of amino and fluorine groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-difluoropyrimidine to the desired aldehyde. The reaction is carried out by treating 4,6-difluoropyrimidine with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction mixture is then quenched with water and neutralized to obtain the aldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Amino-4,6-difluoropyrimidine-5-carboxylic acid.
Reduction: 2-Amino-4,6-difluoropyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The presence of fluorine atoms enhances the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-4,6-dibromopyrimidine-5-carbaldehyde: Similar structure but with bromine atoms instead of fluorine.
2-Amino-4,6-diiodopyrimidine-5-carbaldehyde: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C5H3F2N3O |
|---|---|
Molekulargewicht |
159.09 g/mol |
IUPAC-Name |
2-amino-4,6-difluoropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3F2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) |
InChI-Schlüssel |
NUIIJNBECPKICU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(N=C(N=C1F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)




![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)

![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)

![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)

